5-bromo-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid
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Overview
Description
5-bromo-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid is a heterocyclic compound that features a fused indene and pyrazole ring system with a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Bromination: The indene ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Pyrazole Ring Formation: The brominated indene is reacted with hydrazine or a hydrazine derivative to form the pyrazole ring. This step often requires heating and the use of a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the bromine atom or the carboxylic acid group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles (e.g., amines, thiols) under conditions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogen replacing the bromine or carboxyl group.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its fused ring system and functional groups make it a candidate for binding to various biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are studied for their potential anti-inflammatory, anticancer, and antimicrobial activities. The presence of the bromine atom and the carboxylic acid group can enhance the compound’s ability to interact with biological macromolecules.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure may contribute to the creation of advanced polymers or other functional materials.
Mechanism of Action
The mechanism of action of 5-bromo-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group can form hydrogen bonds and other interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-pyrazole-3-carboxylic acid: Similar in structure but lacks the indene ring.
Indeno[1,2-c]pyrazole-3-carboxylic acid: Similar but without the bromine atom.
1H-indeno[1,2-c]pyrazole-3-carboxylic acid: Lacks both the bromine atom and the additional hydrogen in the 4H position.
Uniqueness
5-bromo-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid is unique due to the combination of the bromine atom, the fused indene-pyrazole ring system, and the carboxylic acid group. This combination of features provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
This detailed overview highlights the significance of this compound in various fields of research and its potential applications
Properties
CAS No. |
1697782-22-1 |
---|---|
Molecular Formula |
C11H7BrN2O2 |
Molecular Weight |
279.1 |
Purity |
91 |
Origin of Product |
United States |
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